![molecular formula C27H38N2O4 B1665419 2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide CAS No. 27468-58-2](/img/structure/B1665419.png)
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-piperidino)ethyl- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Imaging Studies
The synthesis and evaluation of certain derivatives related to 2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide have been explored in imaging studies. For instance, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179) was developed as a highly potent and selective competitive 5-HT2A antagonist. This compound was labeled for use in positron emission tomography (PET) imaging studies in baboons, although it was found to have limitations in terms of tracer retention or specific binding for imaging 5-HT2A receptors (Prabhakaran et al., 2006).
Antimicrobial Activities
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides showed promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Inhibitory Activities in Biological Systems
The designed and synthesized 2-(4-methoxyphenyl) ethyl] acetamide derivatives were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and showed correlation with in vivo antidiabetic activity in certain models (Saxena et al., 2009).
Anticancer Drug Development
Some compounds, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, were synthesized and evaluated for their potential as anticancer drugs. The anticancer activity was confirmed through in silico modeling studies, targeting specific receptors (Sharma et al., 2018).
Eigenschaften
CAS-Nummer |
27468-58-2 |
|---|---|
Produktname |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide |
Molekularformel |
C27H38N2O4 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H38N2O4/c1-4-5-19-32-24-12-14-25(15-13-24)33-21-27(30)29(23-10-8-11-26(20-23)31-3)18-16-22-9-6-7-17-28(22)2/h8,10-15,20,22H,4-7,9,16-19,21H2,1-3H3 |
InChI-Schlüssel |
SAKKKFYPXMVLKC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCC2CCCCN2C)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCC2CCCCN2C)C3=CC(=CC=C3)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-piperidino)ethyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
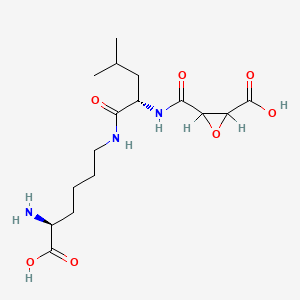
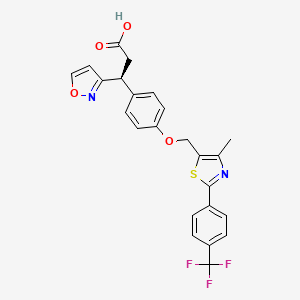
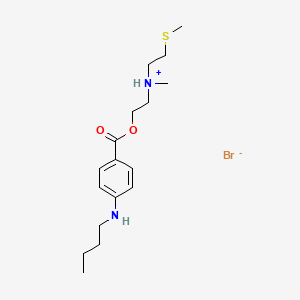
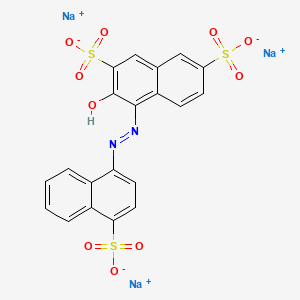
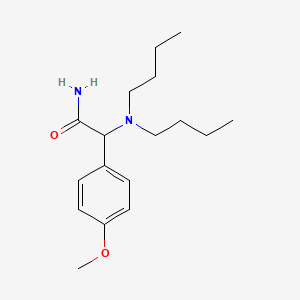
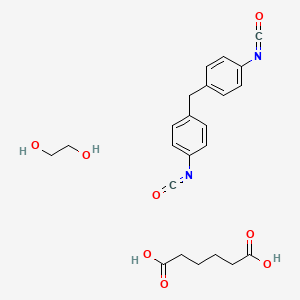
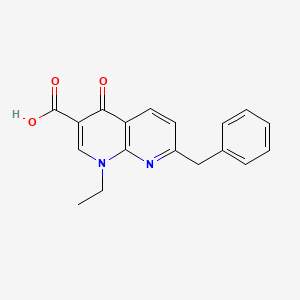
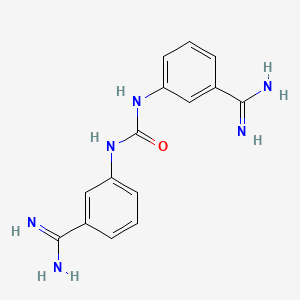

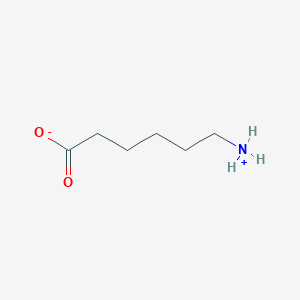
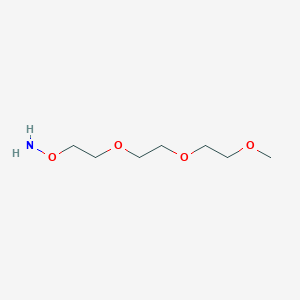
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)